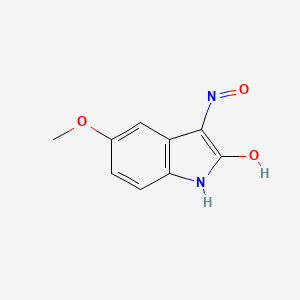![molecular formula C5H8N2O3S B6588214 5lambda6-thia-2,6-diazaspiro[3.4]octane-5,5,7-trione CAS No. 2169195-01-9](/img/no-structure.png)
5lambda6-thia-2,6-diazaspiro[3.4]octane-5,5,7-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5lambda6-thia-2,6-diazaspiro[3.4]octane-5,5,7-trione, more commonly known as 5L6T, is an organic compound with a wide range of applications in scientific research. It is a cyclic compound containing a sulfur atom and three nitrogen atoms, which makes it a useful tool for studying the effects of sulfur and nitrogen on the structure and reactivity of organic molecules.
Wirkmechanismus
The mechanism of action of 5L6T is not fully understood, but it is believed that the sulfur and nitrogen atoms in the molecule interact with the substrate molecules in the reaction, leading to a change in the structure and reactivity of the substrate molecules. Additionally, the sulfur and nitrogen atoms may interact with the solvent molecules, leading to a change in the structure and reactivity of the solvent molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5L6T are not well-understood. However, it is believed that the sulfur and nitrogen atoms in the molecule interact with the enzymes and other molecules in the body, leading to a change in the structure and reactivity of the enzymes and other molecules. Additionally, the sulfur and nitrogen atoms may interact with the proteins and other molecules in the body, leading to a change in the structure and reactivity of the proteins and other molecules.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5L6T in laboratory experiments is that it is a relatively stable compound that can be synthesized in a variety of ways. Additionally, it is a relatively inexpensive compound, making it accessible to most laboratories. The main limitation of using 5L6T in laboratory experiments is that it is not as well-understood as some other compounds, making it more difficult to predict the effects of the sulfur and nitrogen atoms on the structure and reactivity of the substrate molecules.
Zukünftige Richtungen
The future directions for 5L6T are vast and varied. One potential direction is to further study the effects of the sulfur and nitrogen atoms on the structure and reactivity of organic molecules. Additionally, further studies could be conducted to determine the effects of 5L6T on enzyme-catalyzed reactions and to determine the effects of different substituents on the rate and selectivity of chemical reactions. Additionally, further studies could be conducted to determine the biochemical and physiological effects of 5L6T and to determine the effects of 5L6T on proteins and other molecules in the body. Finally, further studies could be conducted to develop new synthesis methods for 5L6T and to develop new uses for 5L6T in scientific research.
Synthesemethoden
5L6T can be synthesized in several different ways, depending on the desired purity and desired product. The most common synthesis method is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alcohol in the presence of a base. This method produces a tertiary alcohol, which can then be oxidized with an oxidizing agent such as sodium hypochlorite to form the desired product. Other methods, such as the Barton-McCombie reaction and the Grignard reaction, can also be used to synthesize 5L6T.
Wissenschaftliche Forschungsanwendungen
5L6T has a wide range of applications in scientific research. It has been used to study the effects of sulfur and nitrogen on the structure and reactivity of organic molecules. It has also been used as a probe molecule in studies of enzyme-catalyzed reactions and as a model compound for studying the effects of different substituents on the structure and reactivity of organic molecules. Additionally, 5L6T has been used as a model compound for studying the effects of different substituents on the rate of chemical reactions and as a model compound for studying the effects of different substituents on the selectivity of chemical reactions.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5lambda6-thia-2,6-diazaspiro[3.4]octane-5,5,7-trione involves the reaction of a thiol with a cyclic imide to form a spirocyclic compound.", "Starting Materials": [ "Thiol (e.g. 2-mercaptoethanol)", "Cyclic imide (e.g. succinimide)" ], "Reaction": [ "Step 1: The thiol is reacted with the cyclic imide in the presence of a base (e.g. sodium hydroxide) to form the spirocyclic compound.", "Step 2: The spirocyclic compound is purified by recrystallization or chromatography." ] } | |
CAS-Nummer |
2169195-01-9 |
Produktname |
5lambda6-thia-2,6-diazaspiro[3.4]octane-5,5,7-trione |
Molekularformel |
C5H8N2O3S |
Molekulargewicht |
176.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3-(3-phenylpropoxy)phenyl]ethan-1-amine](/img/structure/B6588165.png)

![7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B6588179.png)